molecular formula C38H34N4O6 B5230736 N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide)

N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide)

Cat. No.: B5230736
M. Wt: 642.7 g/mol
InChI Key: PKNSFNNKURUVIO-UHFFFAOYSA-N
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Description

N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique benzoxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazine core, followed by the introduction of the dimethylpropanamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability or mechanical properties.

Mechanism of Action

The mechanism of action of N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) is unique due to its benzoxazine core and the presence of dimethylpropanamide groups. This structure imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

N-[4-[6-[2-[4-(2,2-dimethylpropanoylamino)phenyl]-4-oxo-3,1-benzoxazin-6-yl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N4O6/c1-37(2,3)35(45)39-25-13-7-21(8-14-25)31-41-29-17-11-23(19-27(29)33(43)47-31)24-12-18-30-28(20-24)34(44)48-32(42-30)22-9-15-26(16-10-22)40-36(46)38(4,5)6/h7-20H,1-6H3,(H,39,45)(H,40,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNSFNNKURUVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)NC(=O)C(C)(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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